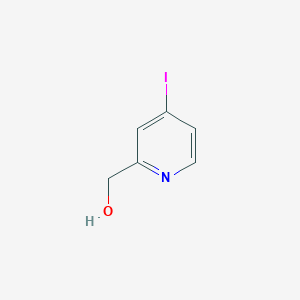

(4-Iodopyridin-2-yl)methanol

Description

Overview of Pyridine (B92270) Derivatives in Chemical Sciences and Organic Synthesis

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound, structurally analogous to benzene (B151609) with one methine group (=CH−) replaced by a nitrogen atom. This substitution has profound effects on the molecule's physical and chemical properties, making the pyridine ring a key component in a vast array of natural and synthetic compounds. tandfonline.comenpress-publisher.commdpi.com Pyridine derivatives are considered a "privileged scaffold" in medicinal chemistry, meaning they are frequently found in FDA-approved drugs and other bioactive molecules. mdpi.comresearchgate.net

Their importance stems from several key characteristics:

Versatile Biological Activity : The pyridine nucleus is a core component in molecules exhibiting a wide spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties. tandfonline.comresearchgate.netnih.gov

Modulation of Physicochemical Properties : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity. This can enhance the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net

Synthetic Accessibility : The chemistry of pyridine and its derivatives is well-established, allowing for extensive structural modifications and the synthesis of large, diverse compound libraries for drug discovery. enpress-publisher.com

The pyridine framework is present in essential natural molecules like vitamins B3 (niacin) and B6 (pyridoxine), as well as in numerous alkaloids. mdpi.com In synthetic chemistry, pyridine derivatives are not only targets themselves but also serve as crucial reactants and starting materials for more complex molecular architectures. enpress-publisher.com

Importance of Halogenated Pyridine Scaffolds as Synthetic Intermediates and Lead Structures

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring creates halogenated pyridine scaffolds, which are exceptionally valuable in organic synthesis and drug design. acs.org Halogens are not merely bulky, hydrophobic substituents; they can participate in specific, directed interactions and serve as highly reactive handles for further chemical transformations. acs.org

The significance of these scaffolds is twofold:

Lead Structures in Drug Discovery : Halogen atoms can significantly influence a molecule's biological activity. They can form "halogen bonds," a type of noncovalent interaction where the halogen acts as a Lewis acid, interacting with electron-donating atoms like oxygen or nitrogen in biological targets such as proteins. acs.org This interaction can enhance binding affinity and specificity. Furthermore, halogenation can modulate a molecule's metabolic stability and membrane permeability, crucial aspects of its pharmacokinetic profile. researchgate.net Halogenated spirooxindole derivatives, for example, have shown potent anticancer activity by targeting various kinases. rsc.org

Versatile Synthetic Intermediates : The carbon-halogen bond on a pyridine ring is a key site for synthetic manipulation, most notably through transition-metal-catalyzed cross-coupling reactions. ambeed.com Reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. ambeed.comresearchgate.netresearchgate.net The reactivity of the halopyridine in these reactions generally increases down the group (Cl < Br < I), making iodinated pyridines, such as 4-iodopyridine (B57791), highly reactive and desirable substrates for building molecular complexity. acs.orgambeed.com

Specific Focus on (4-Iodopyridin-2-yl)methanol: Structure, Reactivity Potential, and Research Trajectory

This compound is a bifunctional molecule that embodies the strategic design of modern synthetic building blocks. Its structure features a pyridine ring substituted with an iodine atom at the 4-position and a hydroxymethyl group (-CH₂OH) at the 2-position.

Structure: The molecule's architecture combines three key features: the pyridine core, a highly reactive iodine atom, and a versatile primary alcohol.

| Property | Data | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.commatrix-fine-chemicals.com |

| CAS Number | 565237-06-1 | sigmaaldrich.commatrix-fine-chemicals.com |

| Molecular Formula | C₆H₆INO | matrix-fine-chemicals.com |

| Molecular Weight | 235.02 g/mol | matrix-fine-chemicals.com |

| SMILES | OCc1cc(I)ccn1 | matrix-fine-chemicals.com |

| InChI Key | CBPDZESDLAXZIH-UHFFFAOYSA-N | sigmaaldrich.commatrix-fine-chemicals.com |

Reactivity Potential: The unique arrangement of functional groups in this compound allows for a range of selective chemical transformations, making it a valuable intermediate.

Reactions at the Iodine Site : The carbon-iodine bond is the most reactive site for cross-coupling reactions. The high reactivity of the C-I bond allows for its selective participation in palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new aryl, alkynyl, or vinyl substituents at the 4-position of the pyridine ring. ambeed.comresearchgate.net This is crucial for building larger, more complex molecules from this core scaffold.

Reactions at the Methanol (B129727) Group : The primary alcohol (-CH₂OH) group offers another avenue for functionalization. It can be oxidized to form the corresponding aldehyde (4-iodopyridine-2-carbaldehyde) or carboxylic acid (4-iodopyridin-2-carboxylic acid), which are themselves valuable synthetic intermediates. smolecule.com Alternatively, the hydroxyl group can undergo esterification or etherification to introduce a variety of other functional groups. smolecule.com

Sequential Functionalization : The differential reactivity of the iodo and methanol groups allows for a controlled, stepwise synthesis. For instance, a cross-coupling reaction could be performed at the C-I bond first, followed by modification of the alcohol group, or vice versa. This synthetic flexibility is highly prized in the construction of complex target molecules.

Research Trajectory: The research trajectory for this compound is primarily as a key building block in the synthesis of more elaborate chemical structures. Its utility is evident in its commercial availability from various chemical suppliers, indicating its use in research and development. sigmaaldrich.commatrix-fine-chemicals.combldpharm.com The compound serves as a precursor for creating libraries of 2,4-disubstituted pyridines, which are explored for various applications, including:

Pharmaceutical Development : As a fragment for synthesizing novel compounds to be screened for biological activity against various therapeutic targets. smolecule.com

Materials Science : As a precursor for ligands used in coordination chemistry or for the synthesis of organic materials with specific electronic or photophysical properties. researchgate.net

In essence, this compound is not typically an end-product but rather a critical starting point. Its value lies in its pre-installed, orthogonally reactive functional groups, which provide an efficient and modular entry into a wide range of more complex and potentially high-value pyridine-based compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-iodopyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPDZESDLAXZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodopyridin 2 Yl Methanol and Analogous Iodinated Pyridyl Alcohols

Strategies for Pyridine (B92270) Core Construction and Functionalization

The initial step in synthesizing these complex molecules is the formation of the pyridine ring itself. A variety of methods are available, ranging from historical, well-established reactions to more recent, innovative approaches.

Classical and Contemporary Pyridine Ring Synthesis Approaches

The synthesis of the pyridine ring, a six-membered heterocycle containing a nitrogen atom, has been a subject of extensive research for over a century. ijpsonline.com The inherent chemical properties of pyridine, such as its aromaticity and the electron-withdrawing nature of the nitrogen atom, make it a unique and valuable scaffold in organic chemistry. ijpsonline.com

Classical Methods:

Historically, several named reactions have been pivotal in the construction of pyridine rings. These methods often involve the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.orgwikipedia.org

Hantzsch Pyridine Synthesis: Developed in 1881, this method typically involves a 2:1:1 mixture of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine derivative. wikipedia.org

Chichibabin Pyridine Synthesis: This approach, reported in 1924, utilizes the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. While the precursors are often inexpensive, this method can suffer from low yields. wikipedia.org

Kröhnke Pyridine Synthesis: This method uses pyridine itself as a reagent that does not get incorporated into the final product. It involves the reaction of a pyridinium (B92312) salt with α,β-unsaturated carbonyls in the presence of ammonium (B1175870) acetate. wikipedia.org

Bonnemann Cyclization: This involves the trimerization of one part of a nitrile molecule and two parts of acetylene (B1199291) to form the pyridine ring. ijpsonline.com

Contemporary Approaches:

Modern synthetic chemistry has introduced more sophisticated and efficient methods for pyridine synthesis, often utilizing transition metal catalysis and multi-component reactions. elsevier.combcrcp.ac.insemanticscholar.org

Transition Metal-Catalyzed [2+2+2] Cycloaddition: This powerful technique allows for the construction of the pyridine ring from nitriles and alkynes, offering control over the substitution pattern. researchgate.net

Multi-component Reactions: These reactions combine several starting materials in a single step to form complex pyridine derivatives, often with high atom economy. bcrcp.ac.in

Green Synthesis Approaches: Recent research has focused on developing more environmentally friendly methods, such as using microwave or ultrasound assistance to accelerate reactions and reduce the use of hazardous solvents. ijpsonline.com

The choice of synthetic route depends on the desired substitution pattern of the final pyridine molecule. For the synthesis of (4-Iodopyridin-2-yl)methanol, a strategy that allows for the introduction of functional groups at the 2 and 4 positions is essential.

Introduction of Halogen Substituents on the Pyridine Nucleus

Once the pyridine core is established, the next critical step is the introduction of a halogen, specifically iodine, onto the ring. The position of halogenation is crucial and is influenced by the electronic properties of the pyridine ring and any existing substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene (B151609). wikipedia.org

Direct halogenation of pyridine can be challenging and often requires harsh conditions. wikipedia.org Therefore, various strategies have been developed to achieve regioselective halogenation. These methods can be broadly categorized into direct and indirect approaches.

Regioselective Iodination Techniques for Pyridine Systems

Achieving the desired 4-iodo substitution pattern on a 2-substituted pyridine, as in this compound, requires precise control over the iodination reaction. Several techniques have been developed to achieve this regioselectivity.

Direct Electrophilic and Nucleophilic Iodination Procedures

Direct iodination of the pyridine ring can be achieved through electrophilic or nucleophilic pathways.

Electrophilic Iodination: The electron-deficient nature of the pyridine ring makes direct electrophilic substitution difficult. wikipedia.org However, methods have been developed using various iodinating agents. A radical-based direct C-H iodination protocol has been developed for pyridines, which can lead to C3 and C5 iodination. researchgate.netrsc.org For some substrates, hypervalent iodine(III) reagents in aqueous media can facilitate regioselective iodination. nih.gov Reagents like pyridinium iodochloride have also been used for the iodination of activated aromatic rings. researchgate.net

Nucleophilic Iodination: Nucleophilic substitution is more favorable for pyridines, particularly at the 2- and 4-positions. This approach typically involves the displacement of a suitable leaving group by an iodide ion.

A summary of direct iodination methods is presented in the table below:

| Method | Reagents | Position of Iodination | Reference |

| Radical C-H Iodination | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | C3 and C5 | researchgate.netrsc.org |

| Hypervalent Iodine(III) | PIDA, KI, H₂O | C3 | nih.gov |

| Pyridinium Iodochloride | PyICl | Varies | researchgate.net |

Metal-Halogen Exchange Reactions for Iodopyridine Formation

Metal-halogen exchange is a powerful and widely used method for introducing iodine onto an aromatic ring. wikipedia.org This reaction involves the treatment of a halogenated pyridine (typically bromo- or chloro-) with an organometallic reagent, followed by quenching with an iodine source. nih.gov

This two-step process allows for the regioselective introduction of iodine. The initial halogen can be positioned at the desired location (e.g., the 4-position) through various synthetic routes. Subsequent metal-halogen exchange and iodination then provide the target iodopyridine. Common organometallic reagents include organolithium compounds (like n-butyllithium) and Grignard reagents. wikipedia.orgnih.gov The choice of reagent and reaction conditions is crucial to avoid side reactions. nih.gov

The general scheme for metal-halogen exchange is as follows: Py-X + R-M → Py-M + R-X Py-M + I₂ → Py-I + M-I (where Py = pyridine ring, X = Br or Cl, M = metal, R = alkyl or aryl group)

This method is particularly useful for preparing iodinated pyridines that are not easily accessible through direct iodination.

Halogen Dance Phenomenon and Regiocontrol Strategies

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.orgeurekaselect.com This phenomenon can be both a synthetic challenge and an opportunity. While it can lead to a mixture of isomers, it can also be harnessed to access specific, thermodynamically favored isomers that are difficult to synthesize by other means. wikipedia.orgacs.org

The mechanism typically involves deprotonation of the ring by a strong base (like lithium diisopropylamide, LDA) to form an anionic intermediate, which then facilitates the migration of the halogen. wikipedia.org The driving force for this rearrangement is the formation of a more stable carbanion intermediate. wikipedia.org

In the context of pyridine systems, the halogen dance has been observed and utilized. clockss.orgresearchgate.net For instance, treatment of a halopyridine with a strong base can lead to the migration of the halogen to a different position on the ring. By carefully controlling the reaction conditions (base, temperature, and trapping electrophiles), it is possible to influence the outcome of the halogen dance and achieve a desired regiochemistry. wikipedia.orgclockss.org This strategy offers a unique approach to the synthesis of specifically substituted iodopyridines.

Formation of the Hydroxymethyl Moiety

A common and straightforward approach to obtaining the hydroxymethyl group is through the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. This method is widely used due to the high yields and the commercial availability of various reducing agents.

For instance, the synthesis of this compound can be envisioned via the reduction of 4-iodopyridine-2-carboxaldehyde or a corresponding ester like methyl 4-iodopicolinate. The reduction of these precursors is typically achieved using hydride-based reducing agents.

A general procedure for a similar transformation involves dissolving the ester, such as methyl 2-aminoisonicotinate, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). A powerful reducing agent, for example, lithium aluminum hydride (LiAlH₄), is then added, and the reaction mixture is heated to reflux. chemicalbook.com After the reaction is complete, it is carefully quenched with water, and the product is isolated. chemicalbook.com Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) can also be employed, often for the reduction of aldehydes, as it is a milder and more selective reagent. google.com

Table 1: Common Reducing Agents for Carbonyl Precursors

| Reducing Agent | Carbonyl Precursor(s) | Typical Solvents | Key Characteristics |

| Lithium aluminum hydride (LiAlH₄) | Esters, Aldehydes | THF, Diethyl ether | Powerful, non-selective; requires anhydrous conditions |

| Sodium borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol | Milder, more selective; can be used in protic solvents |

An alternative and powerful strategy for introducing the hydroxymethyl group precursor is through directed ortho-metalation (DoM). This method allows for the regioselective functionalization of the pyridine ring. In the context of 4-iodopyridine (B57791), the iodo group can direct a strong base to deprotonate the adjacent C-2 position.

The process involves treating 4-iodopyridine with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -75 °C) in an anhydrous solvent like THF. acs.orgscispace.com This generates a lithiated intermediate, 4-iodo-2-lithiopyridine. This highly reactive organolithium species can then be "quenched" by reacting it with an electrophilic formylating agent. acs.orgscispace.com

A widely used formylating agent is N,N-dimethylformamide (DMF). commonorganicchemistry.comthieme-connect.de The reaction of the lithiated pyridine with DMF initially forms a tetrahedral intermediate, which upon acidic or aqueous workup, hydrolyzes to yield the corresponding aldehyde, 4-iodopyridine-2-carboxaldehyde. This aldehyde can then be readily reduced to this compound as described in the previous section. This two-step sequence of directed metalation-formylation followed by reduction provides a versatile route to the target molecule. arkat-usa.orgznaturforsch.com

Table 2: Reagents for Directed Metalation and Formylation

| Step | Reagent(s) | Purpose |

| Metalation | Lithium diisopropylamide (LDA) | Regioselective deprotonation at the C-2 position |

| Formylation | N,N-Dimethylformamide (DMF) | Electrophilic source of the formyl group (-CHO) |

| Workup | Aqueous acid (e.g., NH₄Cl, dilute HCl) | Hydrolysis to the aldehyde |

Multistep Synthetic Pathways to this compound and its Precursors

Table 3: Comparison of Linear and Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly on a single precursor molecule. chemistnotes.com | Independent synthesis of fragments followed by coupling. wikipedia.org |

| Overall Yield | Tends to be lower, especially for long sequences. wikipedia.org | Generally higher, as the longest linear sequence is shorter. ic.ac.uk |

| Efficiency | Can be less efficient and more time-consuming. fiveable.me | More efficient due to parallel synthesis of fragments. chemistnotes.com |

In multistep syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reactions. The hydroxymethyl group in this compound or its precursors might require protection, for example, before performing a cross-coupling reaction on the iodo group under basic conditions.

A variety of protecting groups are available for alcohols. wikipedia.org Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) ethers, are commonly used. They are introduced by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. These groups are robust to many reaction conditions but can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.org Another option is the 2-methoxyethoxymethyl (MEM) ether, which can be introduced using MEM-Cl and removed with an acid catalyst. nih.gov

The choice of protecting group depends on the specific reaction conditions that will be used in subsequent steps and the desired deprotection method.

The iodo-substituent on the pyridine ring is a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in medicinal chemistry and materials science for constructing more complex molecules. nih.govcem.com Iodinated pyridines are particularly reactive coupling partners. wikipedia.org

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For example, a protected version of this compound could be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. researchgate.netfrontiersin.org

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically requires a copper(I) co-catalyst. organic-chemistry.orgnih.gov this compound or its protected derivatives can be reacted with a variety of terminal alkynes to synthesize 4-alkynylpyridine derivatives. wikipedia.org

Table 4: Key Cross-Coupling Reactions for Iodinated Pyridines

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura wikipedia.org | Aryl/Vinyl Iodide + Aryl/Vinyl Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |

| Sonogashira wikipedia.org | Aryl/Vinyl Iodide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | C(sp²)-C(sp) |

Chemical Reactivity and Transformational Chemistry of 4 Iodopyridin 2 Yl Methanol

Reactions Involving the Carbon-Iodine Bond of (4-Iodopyridin-2-yl)methanol

The carbon-iodine (C-I) bond at the 4-position of the pyridine (B92270) ring is a key site for functionalization. The high polarizability and relative weakness of the C-I bond make it an excellent leaving group in a variety of cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the iodo-substituent of this compound makes it an ideal substrate for these transformations. nih.govresearchgate.net The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > OTf. nrochemistry.com

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. mdpi.com The process is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. mdpi.comwalisongo.ac.id For this compound, this reaction allows for the introduction of various alkynyl groups at the 4-position of the pyridine ring. The reaction mechanism involves an oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product and regenerate the catalyst. nrochemistry.com This coupling can be performed under mild conditions, often at room temperature. nrochemistry.comwalisongo.ac.id

Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent, typically a boronic acid or its ester. rsc.org The reaction requires a palladium catalyst and a base. beilstein-journals.org Reacting this compound with various aryl or heteroaryl boronic acids provides a direct route to 4-aryl- or 4-heteroaryl-substituted 2-(hydroxymethyl)pyridines. The choice of catalyst, ligand, solvent, and base is crucial for achieving high yields. beilstein-journals.orgmdpi.com

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and the high reactivity of organozinc reagents. wikipedia.orgresearchgate.net The coupling of this compound with an organozinc reagent offers a reliable method for creating C(sp²)-C(sp³), C(sp²)-C(sp²), or C(sp²)-C(sp) bonds. wikipedia.orgnih.gov The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Resulting Bond |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, DIPEA) | C(sp²)-C(sp) |

| Suzuki | Boronic Acid/Ester | Pd complex (e.g., Pd(PPh₃)₄), Ligand | Carbonate (e.g., K₂CO₃, Na₂CO₃) | C(sp²)-C(sp²) |

| Negishi | Organozinc Reagent | Pd complex (e.g., Pd₂(dba)₃), Ligand | Often not required | C(sp²)-C(sp³/sp²/sp) |

Copper-catalyzed or -mediated reactions provide a cost-effective alternative to palladium-based systems for certain transformations. researchgate.net These methods are widely used for forming carbon-heteroatom bonds (C-N, C-O, C-S) and can also facilitate C-C bond formation. researchgate.net For this compound, copper catalysis can be employed to introduce amines, thiols, or other nucleophiles at the 4-position. The use of specific ligands can modulate the reactivity and selectivity of the copper catalyst. researchgate.net For instance, copper-mediated radiofluorination has become a promising method for introducing ¹⁸F into aromatic systems for PET tracers. nih.gov Similarly, copper can mediate the coupling of organostannanes or boronic acids with hydroxylamine derivatives to form C-N bonds under non-basic conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org Unlike many aryl halides, which require strong electron-withdrawing groups in the ortho or para positions to undergo SNAr, the pyridine ring is inherently electron-deficient, which can facilitate this reaction. libretexts.org However, iodine is generally a poorer leaving group than fluorine or chlorine in SNAr reactions where the initial nucleophilic attack is the rate-determining step. nih.gov

The mechanism proceeds via an initial addition of the nucleophile to the carbon bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the iodide ion restores the aromaticity and yields the substituted product. For pyridinium (B92312) ions, the mechanism can be more complex, with the rate-determining step potentially being the deprotonation of the addition intermediate rather than the initial attack. nih.gov The reaction of this compound with strong nucleophiles like alkoxides or amines under forcing conditions (e.g., high temperature) can lead to substitution at the 4-position.

The carbon-iodine bond can undergo insertion reactions, most notably with carbon monoxide (CO) in a process known as carbonylation. This reaction is typically catalyzed by a palladium complex and provides a route to carboxylic acids, esters, or amides. google.com The process begins with the oxidative addition of the C-I bond to a Pd(0) center, followed by the insertion of a CO molecule into the palladium-carbon bond to form an acylpalladium(II) complex. This intermediate is then intercepted by a nucleophile. If water is used as the nucleophile, the product is 4-carboxy-2-(hydroxymethyl)pyridine. If an alcohol is used, the corresponding ester is formed. This transformation is a powerful method for converting aryl halides into valuable carbonyl compounds. google.com

Transformations of the Hydroxymethyl Group in this compound

The primary alcohol functionality of the hydroxymethyl group is amenable to a variety of transformations, most commonly oxidation.

The selective oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde (4-iodopicolinaldehyde) or the carboxylic acid (4-iodopicolinic acid), depending on the reagents and conditions employed. organic-chemistry.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild and selective reagents are required to prevent over-oxidation. A widely used method is the oxidation with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like iodosobenzene diacetate (IBD). orgsyn.org This protocol is known for its high selectivity for primary alcohols and its operational simplicity, avoiding the use of heavy metals. orgsyn.org

Oxidation to Carboxylic Acids: For the conversion to a carboxylic acid, more vigorous conditions or specific multi-step protocols are necessary. A convenient one-pot procedure involves an initial oxidation to the aldehyde using a TEMPO/NaOCl system, followed by further oxidation with sodium chlorite (NaClO₂). nih.gov Other methods include using chromium trioxide (CrO₃) with periodic acid (H₅IO₆) or metal-free conditions using iodine in a basic aqueous solution. derpharmachemica.comrsc.org These methods provide efficient routes to the corresponding carboxylic acid while being compatible with the iodo-substituent on the pyridine ring. nih.gov

Table 2: Summary of Oxidation Reactions of the Hydroxymethyl Group

| Target Product | Reagent/Catalyst System | Typical Conditions | Product Name |

|---|---|---|---|

| Aldehyde | TEMPO / Iodosobenzene diacetate (IBD) | Catalytic TEMPO, stoichiometric IBD | 4-Iodopicolinaldehyde |

| Carboxylic Acid | TEMPO / NaOCl, then NaClO₂ | Two-step, one-pot procedure | 4-Iodopicolinic acid |

| Carboxylic Acid | CrO₃ / H₅IO₆ | Catalytic CrO₃, wet MeCN | 4-Iodopicolinic acid |

| Carboxylic Acid | Iodine / NaOH | Metal-free, aqueous solvent | 4-Iodopicolinic acid |

Esterification and Etherification Reactions

The primary alcohol of this compound readily undergoes esterification and etherification, common transformations for hydroxyl groups.

Esterification: Standard esterification methods, such as the Fischer esterification (acid-catalyzed reaction with a carboxylic acid), can be employed. However, for milder conditions that avoid potential side reactions with the sensitive pyridine ring or the iodo-group, coupling agents are often preferred. A particularly effective method is the Mitsunobu reaction. This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgorganic-chemistry.org This process is highly efficient for converting primary alcohols into esters under neutral conditions and proceeds with a clean inversion of stereochemistry if a chiral center is present. organic-chemistry.orgnih.gov

Etherification: The synthesis of ethers from this compound can also be achieved through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a fundamental approach. For more controlled and chemoselective transformations, especially for benzylic-type alcohols, specific reagents can be used that avoid harsh basic conditions. organic-chemistry.org The Mitsunobu reaction is also highly applicable for forming ethers, particularly aryl ethers, by using phenols as the nucleophile. organic-chemistry.orgnih.gov

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Carboxylic Acid, PPh₃, DEAD or DIAD, THF, 0 °C to RT | (4-Iodopyridin-2-yl)methyl ester | wikipedia.orgorganic-chemistry.org |

| Etherification | Phenol, PPh₃, DIAD, THF, Reflux | 2-(Aryloxymethyl)-4-iodopyridine | nih.gov |

| Methyl Etherification | 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO, Methanol (B129727) | 2-(Methoxymethyl)-4-iodopyridine | organic-chemistry.org |

Nucleophilic Substitution Reactions of the Hydroxyl Group

Direct displacement of the hydroxyl group is difficult due to hydroxide being a poor leaving group. Therefore, activation of the hydroxyl group is necessary for it to undergo nucleophilic substitution.

One of the most versatile methods for this transformation is the Mitsunobu reaction . By activating the alcohol with triphenylphosphine and an azodicarboxylate, it can be displaced by a wide range of acidic nucleophiles (pKa < 13). wikipedia.orgtcichemicals.com This allows for the introduction of various functional groups in a single, mild step. For example, using hydrogen azide (HN₃) or phthalimide as the nucleophile can lead to the formation of azides or protected amines, respectively. organic-chemistry.org

Another common strategy involves converting the alcohol into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.

Table 2: Nucleophilic Substitution of the Hydroxyl Group

| Nucleophile (Pronucleophile) | Reagents and Conditions | Product | Reference |

| Azide (HN₃) | PPh₃, DEAD, THF | 2-(Azidomethyl)-4-iodopyridine | organic-chemistry.org |

| Phthalimide | PPh₃, DIAD, THF | 2-((1,3-Dioxoisoindolin-2-yl)methyl)-4-iodopyridine | organic-chemistry.orgnih.gov |

| Thioacetate (CH₃COSH) | PPh₃, DEAD, THF | S-((4-Iodopyridin-2-yl)methyl) ethanethioate | organic-chemistry.org |

Bifunctional Reactivity and Selective Chemical Modifications

The presence of two distinct reactive sites—the C4-iodine and the C2-hydroxymethyl group—allows for selective and sequential functionalization, making this compound a valuable scaffold for building complex molecules.

Applications in Advanced Organic Synthesis and Material Science Research

(4-Iodopyridin-2-yl)methanol as a Versatile Building Block

This compound serves as a highly adaptable building block in the field of organic chemistry. Its utility stems from the presence of three distinct reactive sites: the nitrogen atom of the pyridine (B92270) ring, the hydroxyl group of the methanol (B129727) substituent, and the iodine atom at the 4-position. This trifunctional nature allows for a diverse range of chemical modifications, making it a valuable precursor for the synthesis of complex molecular structures. The pyridine core provides a rigid scaffold, while the iodo and hydroxymethyl groups offer handles for various transformations, including nucleophilic substitution, oxidation, and transition-metal-catalyzed cross-coupling reactions.

The unique chemical architecture of this compound makes it an excellent starting point for the synthesis of a wide array of heterocyclic compounds. Its pyridine ring can be incorporated into larger, more complex polycyclic systems. The reactivity of the iodo group is particularly advantageous, enabling the use of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can readily participate in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various substituents at the 4-position and the construction of novel heterocyclic frameworks. These methods have been successfully employed to create intricate molecular scaffolds that are of significant interest in medicinal chemistry and materials science. A straightforward synthetic route using commercially available educts can lead to the formation of new heterocyclic building blocks, including tri-, tetra-, or pentacyclic ring systems. nih.gov

The versatility of this compound is further highlighted by its role as a key intermediate in the synthesis of complex organic molecules, including those with potential therapeutic applications. The ability to selectively modify the different functional groups allows for a stepwise and controlled assembly of the target molecule. For example, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing a reactive site for further elaboration. The iodo group, as mentioned, is a gateway for introducing molecular diversity through cross-coupling chemistry. This has been exploited in the development of novel compounds for drug discovery programs. For instance, derivatives of this compound have been used in the synthesis of glucocorticoid receptor agonists and inhibitors of p38 mitogen-activated protein kinase. chemicalbook.comgoogle.com The pyridinyl methanol moiety itself is a feature in potent and selective TRPV3 antagonists, which have shown favorable preclinical profiles in models of neuropathic and central pain. nih.gov

Table 1: Examples of Pharmaceutical Intermediates Derived from Pyridine Scaffolds

| Intermediate Class | Therapeutic Target | Reference |

|---|---|---|

| Indazolylamides | Glucocorticoid Receptor | chemicalbook.com |

| Triazolopyridinones | p38 MAP Kinase | google.com |

While not a classical homologating agent for single-carbon chain extension, this compound is instrumental in more complex carbon-carbon bond formations and chain extensions. organic-chemistry.orgchalmers.se The iodo-substituted pyridine ring allows for the strategic addition of various carbon-based fragments through established cross-coupling methodologies. dtu.dkresearchgate.net This facilitates the construction of extended carbon chains and the incorporation of new ring systems. For example, the coupling of organoboranes or organozinc reagents can introduce alkyl or aryl groups, effectively elongating the carbon skeleton. This approach is fundamental in building the carbon frameworks of many complex natural products and designed molecules.

Derivatization for Specialized Material Science Research

The functional groups on this compound provide convenient points for derivatization, enabling its incorporation into advanced materials. The inherent electronic properties of the pyridine ring, combined with the ability to introduce a wide range of substituents, make it a valuable component in the design of functional materials with tailored optical, electronic, and physical properties.

This compound can be chemically modified for integration into both polymer backbones and as pendant groups. The hydroxymethyl group can be esterified with polymerizable groups like acrylates or methacrylates, allowing it to be incorporated into polymers via free-radical polymerization. researchgate.netresearchgate.net Alternatively, the iodo group can be used in post-polymerization modification, enabling the introduction of the pyridine moiety onto an existing polymer chain. The resulting functional polymers, containing pyridine units, can exhibit interesting properties such as metal coordination, pH-responsiveness, and unique photophysical characteristics. For example, polymers grafted with 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands have been shown to be water/methanol-soluble and luminescent. researchgate.net

The electron-deficient nature of the pyridine ring makes it an attractive component for organic electronic materials. By coupling this compound with electron-donating aromatic or heteroaromatic systems, researchers can create donor-acceptor molecules with tailored electronic properties. These materials can exhibit strong intramolecular charge transfer, which is a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically vary the substituents on the pyridine ring and the coupled aromatic systems allows for the fine-tuning of the material's energy levels (HOMO and LUMO), absorption and emission spectra, and charge transport properties, which are critical for optimizing the performance of optoelectronic devices.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-bis(1,2,3-triazol-4-yl)pyridine |

| Acrylates |

| Aldehyde |

| Carboxylic acid |

| Glucocorticoid |

| Methacrylates |

| Organoboranes |

| Organozinc reagents |

Utilization in Supramolecular Chemistry and Halogen Bonding Interactions

This compound is a molecule of significant interest in the field of supramolecular chemistry, primarily due to its capacity to form directional non-covalent interactions. The presence of a nitrogen atom within the pyridine ring and an iodine atom at the 4-position makes it an ideal candidate for studying and utilizing halogen bonding in the construction of larger, well-defined molecular assemblies.

The fundamental principle behind the application of this compound in supramolecular chemistry lies in the anisotropic distribution of electron density around the covalently bonded iodine atom. This creates a region of positive electrostatic potential, known as a σ-hole, opposite to the C-I covalent bond. This electrophilic region can then interact favorably with nucleophilic species, such as the lone pair of electrons on a nitrogen atom of another pyridine derivative, leading to a highly directional and specific interaction termed a halogen bond.

In the context of this compound, the pyridine nitrogen can act as a halogen bond acceptor, while the iodine atom serves as a halogen bond donor. This dual functionality allows for the self-assembly of the molecule into supramolecular chains or more complex networks. Furthermore, the hydroxyl group at the 2-position introduces the potential for hydrogen bonding, which can act in concert with halogen bonding to direct the formation of specific crystal packing arrangements.

Research in the broader area of halopyridines has demonstrated that the strength and geometry of halogen bonds are influenced by factors such as the nature of the halogen atom and the electronic properties of the substituents on the pyridine ring. For instance, co-crystallization studies involving diiodotetrafluorobenzene and various pyridine derivatives have consistently shown the formation of one-dimensional supramolecular chains sustained by I···N halogen bonds. The topology of these chains can vary depending on the position of the nitrogen atom within the pyridine ring.

The following table summarizes the key functional groups of this compound and their potential roles in forming supramolecular assemblies.

| Functional Group | Position | Potential Supramolecular Interaction | Role in Assembly |

| Iodine | 4 | Halogen Bond Donor | Forms directional C–I···N interactions, leading to chain or network formation. |

| Pyridine Nitrogen | 1 | Halogen Bond Acceptor / Hydrogen Bond Acceptor | Interacts with the iodine of another molecule or participates in hydrogen bonding with the hydroxyl group. |

| Methanol (-CH₂OH) | 2 | Hydrogen Bond Donor/Acceptor | Forms O–H···N or O–H···O hydrogen bonds, providing additional stability and directionality to the crystal packing. |

The study of halogen bonding in molecules like this compound is a vibrant area of crystal engineering and materials science. The ability to predictably form robust and directional interactions is key to designing new materials with tailored properties, such as specific thermal or optical characteristics. Future research involving the synthesis and crystallographic analysis of co-crystals of this compound with various halogen bond acceptors would provide valuable quantitative data on the strength and geometry of these interactions, further elucidating its role in supramolecular chemistry.

Role in Catalysis and Ligand Design Research

(4-Iodopyridin-2-yl)methanol as a Ligand Precursor

The presence of the pyridine (B92270) nitrogen and the hydroxyl group makes this compound a promising precursor for the synthesis of a variety of ligands for metal complexes. The iodine atom further enhances its utility, allowing for subsequent functionalization to create more complex ligand architectures.

Pyridyl-based ligands are ubiquitous in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring acts as a Lewis base, donating a lone pair of electrons to a metal center. The hydroxymethyl group in this compound can also participate in coordination, either directly or after deprotonation, leading to the formation of chelate rings which enhance the stability of the resulting metal complexes.

Furthermore, the C-I bond on the pyridine ring is a versatile synthetic handle. It can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide array of substituents at the 4-position of the pyridine ring, enabling the systematic tuning of the steric and electronic properties of the resulting ligands. This tunability is crucial for optimizing the performance of the corresponding metal catalysts in various applications.

Table 1: Potential Ligand Modifications via Cross-Coupling Reactions

| Cross-Coupling Reaction | Reactant | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acid | Aryl group |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group |

| Stille Coupling | Organostannane | Various organic moieties |

| Buchwald-Hartwig Amination | Amine | Amino group |

| Heck Coupling | Alkene | Alkenyl group |

While specific studies on transition metal complexes derived from this compound are not extensively reported, the coordination chemistry of similar pyridyl-alcohol ligands has been well-documented. These ligands can coordinate to transition metals in a variety of modes, including monodentate (through the pyridine nitrogen) and bidentate (through both the nitrogen and the deprotonated hydroxyl group).

The resulting metal complexes can exhibit diverse geometries and electronic properties, which are influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the substituents on the pyridyl ring. Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, along with X-ray crystallography, are typically employed to characterize these complexes and elucidate their structure-property relationships.

Involvement in Organocatalysis and Hypervalent Iodine Chemistry

The iodine atom in this compound opens up possibilities for its use in the fields of organocatalysis and hypervalent iodine chemistry.

Iodinated aromatic compounds can be oxidized to form hypervalent iodine reagents, which are powerful and versatile oxidants in organic synthesis. These reagents are attractive due to their low toxicity and environmental impact compared to many heavy metal-based oxidants. Chiral hypervalent iodine catalysts, in particular, have gained significant attention for their ability to effect a wide range of enantioselective transformations.

This compound could potentially serve as a precursor for the synthesis of new hypervalent iodine catalysts. The pyridine nitrogen could act as an internal ligand, potentially influencing the reactivity and selectivity of the iodine(III) or iodine(V) center. The hydroxymethyl group could be modified to introduce chiral auxiliaries, leading to the development of novel chiral hypervalent iodine catalysts for asymmetric synthesis.

Hypervalent iodine reagents are known to mediate a broad spectrum of oxidative transformations, including the oxidation of alcohols and phenols, α-functionalization of carbonyl compounds, and oxidative rearrangements. Catalytic variants of these reactions, where the iodinated precursor is used in catalytic amounts in the presence of a stoichiometric oxidant, are highly desirable from a green chemistry perspective.

Furthermore, hypervalent iodine reagents can participate in various bond-forming reactions, such as C-C, C-N, and C-O bond formations. The development of catalysts derived from this compound could lead to new and efficient methods for the construction of complex organic molecules.

Applications in Homogeneous and Heterogeneous Catalytic Systems

Ligands derived from this compound could be employed in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , metal complexes bearing these ligands could be soluble in the reaction medium and exhibit high activity and selectivity. The ability to tune the ligand's properties through modification at the 4-position would be particularly advantageous for optimizing catalytic performance.

For heterogeneous catalysis , the ligand or its metal complex could be immobilized on a solid support, such as silica, alumina, or a polymer resin. This would facilitate catalyst separation from the reaction mixture, allowing for easy recycling and reuse of the catalyst, which is a key principle of sustainable chemistry. The iodine functionality could also be utilized for covalent attachment to the support material.

Spectroscopic and Computational Characterization of 4 Iodopyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and proton frameworks.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For (4-Iodopyridin-2-yl)methanol, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) group, and the hydroxyl group.

The pyridine ring protons exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom deshields the adjacent protons, causing them to resonate at a lower field. In the case of this compound, three distinct signals are expected for the aromatic protons at positions 3, 5, and 6. The proton at C6, being adjacent to the nitrogen, is expected to be the most downfield. The protons at C3 and C5 will also be in the aromatic region, with their precise shifts influenced by the iodo and hydroxymethyl substituents.

The methylene protons (-CH₂OH) are expected to appear as a singlet further upfield, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift is variable, depending on concentration, solvent, and temperature. It can be identified by its exchange with D₂O. youtube.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous pyridine derivatives. pitt.eduepfl.chpitt.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.50 - 7.70 | Doublet (d) |

| H-5 | 7.80 - 8.00 | Doublet (d) |

| H-6 | 8.30 - 8.50 | Singlet (s) |

| -CH₂- | 4.60 - 4.80 | Singlet (s) |

| -OH | Variable | Broad Singlet |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, five signals are expected for the pyridine ring carbons and one for the methylene carbon.

The pyridine ring carbons typically resonate between δ 120-160 ppm. The carbon atom attached to the iodine (C4) will be significantly shielded due to the heavy atom effect, resulting in a signal at a relatively high field (low ppm value), often around δ 95-110 ppm. spectrabase.com The carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and appear at a lower field. The methylene carbon of the hydroxymethyl group is expected to resonate in the range of δ 60-65 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous pyridine derivatives. mdpi.comacs.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160.0 - 162.0 |

| C-3 | 125.0 - 127.0 |

| C-4 | 98.0 - 105.0 |

| C-5 | 130.0 - 132.0 |

| C-6 | 150.0 - 152.0 |

| -CH₂- | 62.0 - 65.0 |

Two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring, confirming their connectivity. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.org It would be used to definitively assign which proton is attached to which carbon in the pyridine ring and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). libretexts.org For instance, the methylene protons (-CH₂) would show a correlation to the C2 carbon of the pyridine ring, confirming the position of the hydroxymethyl substituent. It would also show correlations from the ring protons to other ring carbons, helping to piece together the entire molecular structure. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. wikipedia.org For this compound (C₆H₆INO), the expected exact mass is approximately 234.95 g/mol .

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 235. The presence of a single iodine atom, which is monoisotopic (¹²⁷I), means there will not be a characteristic M+2 peak as seen with chlorine or bromine. libretexts.org

Electron impact (EI) ionization would likely induce fragmentation. Common fragmentation pathways for this molecule could include: libretexts.orgyoutube.com

Loss of a hydrogen atom: [M-H]⁺ at m/z 234.

Loss of the hydroxyl group: [M-OH]⁺ at m/z 218.

Loss of the hydroxymethyl radical: [M-CH₂OH]⁺ at m/z 204.

Loss of the iodine atom: [M-I]⁺ at m/z 108. This fragmentation is often favorable due to the relative weakness of the C-I bond. docbrown.info

Cleavage of the pyridine ring, leading to smaller fragment ions. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion |

| 235 | [C₆H₆INO]⁺ (Molecular Ion) |

| 218 | [C₆H₅IN]⁺ |

| 204 | [C₅H₄IN]⁺ |

| 127 | [I]⁺ |

| 108 | [C₆H₆NO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For this compound, the key expected vibrational bands are:

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretch (Aromatic): Multiple weak to medium bands above 3000 cm⁻¹ corresponding to the C-H bonds on the pyridine ring.

C-H Stretch (Aliphatic): Bands in the region of 2850-2960 cm⁻¹ for the methylene (-CH₂) group.

C=C and C=N Ring Stretching: Characteristic pyridine ring vibrations appear in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponding to the stretching of the primary alcohol C-O bond.

C-I Stretch: A band in the far-infrared region, typically around 500-600 cm⁻¹, which is characteristic of the carbon-iodine bond. This may be more easily observed in the Raman spectrum. nih.gov

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyridine ring and the C-I bond. researchgate.net

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy (UV-Visible absorption and fluorescence/phosphorescence emission) provides insights into the electronic transitions and energy levels within a molecule. libretexts.org

The UV-Vis absorption spectrum of this compound is expected to show absorption bands characteristic of the pyridine chromophore. These typically arise from π → π* and n → π* electronic transitions. sielc.comacs.org Pyridine derivatives often exhibit strong absorption bands in the 250-300 nm range. mdpi.com The presence of the iodo and hydroxymethyl substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine.

The emission properties (fluorescence and phosphorescence) are significantly influenced by the presence of the iodine atom. The "heavy atom effect" of iodine promotes intersystem crossing from the excited singlet state to the triplet state. This often leads to a decrease in fluorescence intensity (quenching) and an enhancement of phosphorescence. gustavus.edu The emission spectra can also be sensitive to the solvent environment, showing solvatochromic shifts that provide information about the change in dipole moment upon excitation. researchgate.netsciforum.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are primarily governed by the electronic transitions within the pyridine ring. The parent pyridine molecule exhibits characteristic absorption bands in the ultraviolet region arising from π-π* and n-π* transitions. researchgate.net Typically, the spectrum of pyridine shows an absorption maximum around 254-257 nm. researchgate.net

For this compound, the substitution on the pyridine ring with an iodine atom and a methanol (B129727) group is expected to modulate these transitions. The iodine atom, being a halogen, can act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption bands due to its electronic effects on the aromatic system. The hydroxymethyl group is also expected to influence the electronic structure and thus the absorption spectrum.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting and interpreting the UV-Vis spectra of such derivatives. nih.govchemrxiv.org For instance, TD-DFT calculations on various substituted pyridine and related heterocyclic systems have been successfully used to assign electronic transitions and understand the influence of different functional groups on the absorption wavelengths. nih.govbiointerfaceresearch.com While specific experimental spectra for this compound are not widely documented, analysis of related halopyridine derivatives suggests that the primary absorption bands would remain in the UV region, with their precise location influenced by solvent polarity and the electronic interplay of the iodo and methanol substituents. sharif.edu

Fluorescence Spectroscopy and Luminescence Studies

The luminescence properties of this compound and its derivatives are of interest, particularly due to the presence of the iodine atom. Generally, pyridine-based polymers and complexes can exhibit fluorescence and phosphorescence. calstate.edumit.edu The emission characteristics are highly sensitive to the molecular structure, substitution patterns, and the surrounding environment. mit.edunih.gov

A key feature of iodinated aromatic compounds is the "heavy atom effect," where the heavy iodine atom can promote intersystem crossing from the singlet excited state to the triplet excited state. This process can quench fluorescence but enhance phosphorescence, making such compounds potential candidates for applications requiring triplet state chemistry or as phosphorescent emitters.

While detailed fluorescence studies on this compound are not extensively available, research on related pyridine-containing systems provides insight. For example, various imidazo[1,2-a]pyridine (B132010) derivatives have been shown to be fluorescent, with their emission properties being tunable based on the substituents on the aryl rings. nih.gov Furthermore, pyridine ligands are commonly incorporated into metal complexes, such as those with copper(I) iodide, to create highly luminescent materials whose emissions can be sensitive to external stimuli like volatile compounds. calstate.edunih.gov This suggests that this compound could serve as a valuable ligand for the synthesis of novel photoluminescent materials.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

A relevant analogue is phenyl(pyridin-2-yl)methanol, which lacks the iodo-substituent. Its crystal structure reveals key geometric parameters that are likely to be conserved. nih.gov In this compound, the pyridine and phenyl rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov For this compound, one would expect a similar arrangement of the pyridine ring and the hydroxyl group, with specific bond lengths and angles influenced by the electronic and steric effects of the iodine atom at the 4-position. The table below summarizes the crystallographic data for the analogue phenyl(pyridin-2-yl)methanol. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₁NO |

| Formula Weight | 185.22 |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| Volume (ų) | 984.27 (19) |

| Z | 4 |

| Temperature (K) | 296 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Halogen Bonding)

The crystal packing of this compound would be dictated by a combination of intermolecular forces, including hydrogen bonds and halogen bonds. The presence of the hydroxyl group and the pyridine nitrogen atom makes strong O—H···N hydrogen bonding a highly probable and dominant interaction, which typically links molecules into chains or more complex networks. nih.gov In the crystal structure of the analogue phenyl(pyridin-2-yl)methanol, molecules are linked by O—H···N hydrogen bonds into helical chains. nih.gov

Crucially, the iodine atom at the 4-position introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where a region of positive electrostatic potential (the σ-hole) on the halogen atom interacts with a nucleophilic region on an adjacent molecule. acs.orgsemanticscholar.org In the case of this compound, the iodine atom can act as a halogen bond donor. The acceptor could be the nitrogen or oxygen atom of a neighboring molecule, or even another iodine atom.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. uniba.skmostwiedzy.pl For this compound, DFT calculations can provide valuable insights that complement experimental data. Such calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

DFT studies on related halopyridines have been used to calculate vertical electron affinities and to explore the energetics of dissociation. uniba.skmostwiedzy.plbohrium.com These studies show that hybrid functionals like B3LYP, when paired with appropriate basis sets that include diffuse functions (e.g., 6-31+G*), can yield results in satisfactory agreement with experimental data for halopyridine derivatives. mostwiedzy.plbohrium.com

Key electronic properties that can be determined from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and electronic excitation energy of the molecule. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, predicting how it will interact with other species. For this compound, the nitrogen atom is expected to be a site of negative potential, while the σ-hole on the iodine atom would be a region of positive potential, confirming its ability to act as a halogen bond donor.

| Property | Description and Significance |

|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. |

| HOMO-LUMO Energies | The energy gap (ΔE) between these frontier orbitals relates to the molecule's electronic excitability and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites for nucleophilic and electrophilic attack. |

| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra, allowing for the assignment of experimental vibrational bands. |

| Vertical Electron Affinity | Calculates the energy change when an electron is added to the neutral molecule without a change in geometry, relevant for understanding anion formation. uniba.sk |

Prediction of Spectroscopic Parameters and Conformational Analysis

The spectroscopic parameters of this compound and its derivatives can be accurately predicted using computational methods, primarily Density Functional Theory (DFT). nih.govrsc.org These theoretical calculations provide valuable insights into the molecule's structure and vibrational modes, complementing experimental data.

Spectroscopic Parameter Prediction

Computational approaches, particularly DFT, have become routine in predicting NMR and IR spectra. researchgate.net For instance, the vibrational frequencies of 2-pyridinemethanol (B130429) have been successfully calculated using the B3LYP/6-311G(d,p) level of theory, showing good agreement with experimental IR data. researchgate.net A similar approach can be applied to this compound to predict its IR spectrum. The calculated vibrational modes would allow for the assignment of characteristic peaks, such as the O-H stretching of the methanol group, C-H stretching of the pyridine ring, and the C-I stretching frequency.

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy. nih.govrsc.org Modern computational methods, including machine learning and DFT, can predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm. nih.govmdpi.com For ¹³C NMR, the prediction accuracy is also high, with mean absolute errors of less than 2 ppm being achievable. nih.gov These predictions are invaluable for the structural elucidation of novel derivatives of this compound.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the expected electronic environment of the protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on OH) | Variable, depends on solvent and concentration | - |

| H (on CH₂) | ~4.7 | ~65 |

| H3 | ~7.5 | ~122 |

| H5 | ~8.3 | ~150 |

| H6 | ~7.9 | ~140 |

| C2 | - | ~160 |

| C3 | - | ~122 |

| C4 | - | ~95 |

| C5 | - | ~150 |

| C6 | - | ~140 |

Note: These are estimated values and would need to be confirmed by actual DFT calculations.

Conformational Analysis

Conformational analysis of this compound involves identifying the stable conformations and determining their relative energies. scribd.com The primary focus of this analysis is the rotation around the single bond connecting the methanol group to the pyridine ring. The orientation of the hydroxyl group relative to the pyridine ring will define the different conformers.

Computational methods can be used to calculate the potential energy surface for this rotation, revealing the energy minima corresponding to stable conformers and the energy barriers between them. nist.govsigmaaldrich.com For substituted pyridines and other heterocyclic systems, the conformational preferences are influenced by steric and electronic effects. nih.govnih.govmdpi.com In the case of this compound, intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen is a possibility that would significantly stabilize certain conformations.

The relative populations of the different conformers at a given temperature can be estimated from their calculated Gibbs free energies. This information is crucial for understanding the molecule's reactivity and its interactions in biological systems.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound and for characterizing the high-energy transition states that govern the reaction rates. mit.edursc.org

Modeling Reaction Mechanisms

By mapping the potential energy surface of a reaction, computational models can identify the lowest energy pathway from reactants to products. dntb.gov.ua This allows for the step-by-step visualization of bond breaking and bond formation processes. For reactions involving the hydroxyl group of this compound, such as esterification or etherification, computational modeling can determine whether the reaction proceeds through, for example, an SN1 or SN2 mechanism.

Characterizing Transition States

The transition state is a fleeting, high-energy arrangement of atoms that represents the energy maximum along the reaction coordinate. mit.edu While difficult to observe experimentally, the geometry and energy of the transition state can be precisely calculated using quantum chemical methods. mit.edursc.org The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting the reaction rate.

Recent advances in machine learning and artificial intelligence have led to the development of computational models that can rapidly predict the structure of transition states. mit.edu These models can accelerate the process of designing new catalysts and optimizing reaction conditions for the synthesis of derivatives of this compound.

A hypothetical reaction coordinate diagram for a substitution reaction at the methylene carbon of this compound is shown below, illustrating the concepts of reactants, products, transition state, and activation energy.

Conclusion and Future Research Directions for 4 Iodopyridin 2 Yl Methanol

Summary of Current Research Progress and Knowledge Gaps

The current body of scientific literature indicates that while the existence of (4-Iodopyridin-2-yl)methanol is established, detailed and specific research focused solely on this compound is limited. It is primarily recognized as a potential synthetic intermediate. The iodine atom at the 4-position of the pyridine (B92270) ring is anticipated to be susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental transformations in the construction of complex organic molecules. The hydroxymethyl group at the 2-position offers a handle for further functionalization, including oxidation to the corresponding aldehyde or carboxylic acid, or conversion to an ether or ester.

A significant knowledge gap exists regarding the specific synthesis and reactivity of this compound. Detailed experimental procedures for its preparation and purification are not extensively documented in readily accessible scientific journals. Furthermore, there is a lack of comprehensive studies on its chemical properties, including its stability, reactivity under various conditions, and spectroscopic characterization. While its potential use in cross-coupling reactions is inferred from the known reactivity of other iodopyridines, specific examples and optimized reaction conditions for this compound are not well-documented.

Emerging Trends and Unexplored Areas for Future Investigation

Emerging trends in organic synthesis, such as the development of novel catalytic systems and the increasing focus on late-stage functionalization of complex molecules, present exciting opportunities for the investigation of this compound. Future research could focus on the following unexplored areas:

Exploration of Cross-Coupling Reactions: A systematic investigation into the utility of this compound in various palladium-catalyzed and copper-catalyzed cross-coupling reactions would be highly valuable. This could lead to the synthesis of a diverse library of 2,4-disubstituted pyridine derivatives.

Functional Group Transformations: Detailed studies on the chemical transformations of the hydroxymethyl group in the presence of the iodo-substituent would provide a deeper understanding of its reactivity and selectivity.

Photoredox Catalysis: The application of modern synthetic methodologies, such as photoredox catalysis, to activate the C-I bond of this compound could open up new avenues for its functionalization under mild reaction conditions.

Potential for Novel Applications and Discoveries in Organic and Medicinal Chemistry Research

The unique structural attributes of this compound position it as a promising scaffold for the discovery of novel compounds with potential applications in medicinal and materials chemistry.

In medicinal chemistry , the pyridine core is a common motif in many biologically active compounds. The ability to introduce diverse substituents at the 2- and 4-positions of the pyridine ring using this compound as a starting material could lead to the synthesis of new chemical entities for drug discovery programs. The exploration of its derivatives as potential kinase inhibitors, receptor antagonists, or antimicrobial agents represents a fertile ground for future research. Some patents have alluded to the use of iodo-substituted pyridines in the synthesis of factor XIa inhibitors, suggesting a potential therapeutic area of interest.

In organic chemistry , this compound can serve as a versatile tool for the development of new synthetic methodologies. Its use in the construction of complex heterocyclic systems and as a ligand for transition metal catalysis are areas worthy of exploration. The insights gained from studying its reactivity could contribute to a broader understanding of the chemistry of functionalized pyridines.

Q & A

Basic: What are the primary synthetic routes for (4-Iodopyridin-2-yl)methanol, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves halogenation and reduction steps. A common approach is:

- Step 1: Iodination of a pyridine precursor (e.g., 4-chloropyridin-2-ylmethanol) using iodine sources like N-iodosuccinimide (NIS) under catalytic conditions (e.g., PdCl₂) .

- Step 2: Reduction of a carbonyl intermediate (e.g., 4-iodopyridine-2-carbaldehyde) with sodium borohydride (NaBH₄) in methanol at 0–25°C, yielding the hydroxymethyl group .

Key Factors:

- Temperature: Lower temperatures (0–5°C) during iodination minimize side reactions.

- Solvent: Methanol enhances solubility of intermediates, improving reduction efficiency.

- Yield Range: 60–85%, depending on iodination efficiency and purification methods (e.g., column chromatography) .

Table 1: Synthetic Method Comparison

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Iodination + Reduction | NIS, PdCl₂, NaBH₄ | 78 | ≥95 | |

| Direct Substitution | KI, CuI, DMF | 65 | 90 |

Basic: How is this compound characterized spectroscopically?

Answer: